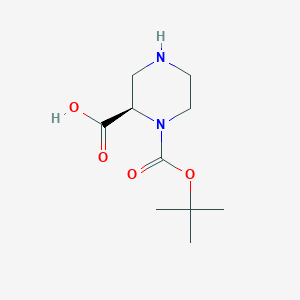

(R)-1-Boc-piperazine-2-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOFEHGMWPHBSF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647472 | |

| Record name | (2R)-1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278788-60-6 | |

| Record name | (2R)-1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Boc-piperazine-2-carboxylic acid: Chemical Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-piperazine-2-carboxylic acid is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its rigid piperazine core, combined with the stereospecificity at the C-2 position and the versatile Boc-protecting group, makes it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and its role in the development of novel therapeutics, particularly those targeting G-protein coupled receptors (GPCRs) and kinases.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The presence of both a carboxylic acid and a Boc-protected amine imparts a degree of amphiphilicity, though its solubility is generally higher in organic solvents.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Notes |

| CAS Number | 278788-60-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [1][2][5][6] |

| Molecular Weight | 230.26 g/mol | [1][2][5][6] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 243-247 °C | [3] |

| Density | 1.2 g/cm³ | [3] |

| Refractive Index | 1.49 | [3] |

| pKa | 3.70 ± 0.20 (Predicted for di-Boc derivative) | [7] |

| Solubility | Low in water; higher in organic solvents like dichloromethane and DMF. | [8] |

| Purity | ≥95% to ≥98% (Commercially available) | [1][2] |

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the tert-butyl protons of the Boc group (around 1.4 ppm), diastereotopic protons of the piperazine ring, and the methine proton at the chiral center.

-

¹³C NMR: Resonances for the carbonyl carbons of the Boc group and the carboxylic acid, as well as the carbons of the piperazine ring and the tert-butyl group.

-

IR: Characteristic stretching frequencies for the N-H of the secondary amine, C=O of the carbamate and carboxylic acid, and C-O bonds.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 231.13.

Experimental Protocols

The following are detailed methodologies for key reactions involving this compound.

Synthesis of this compound

A common synthetic route involves the selective N-Boc protection of the commercially available (R)-piperazine-2-carboxylic acid.

Materials:

-

(R)-piperazine-2-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

tert-Butyl methyl ether (t-BME)

-

0.1 N Hydrochloric acid (HCl)

Procedure:

-

Dissolve (R)-piperazine-2-carboxylic acid (1.0 equiv) in a mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.5 equiv) to the solution and stir until dissolved.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Add saturated aqueous NaHCO₃ solution and extract the mixture with tert-butyl methyl ether.

-

Wash the combined organic extracts with 0.1 N aqueous HCl followed by saturated aqueous NaHCO₃ solution.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the product.[9]

Figure 1: Synthetic workflow for the Boc protection of (R)-piperazine-2-carboxylic acid.

Amide Coupling Reactions

The carboxylic acid moiety of this compound is readily functionalized via amide bond formation with a variety of amines, a key step in the synthesis of many pharmaceutical agents.

Using EDC/HOBt:

Materials:

-

This compound

-

Primary or secondary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM or DMF, add DIPEA (2.0 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 equiv) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography.[10][11][12]

Boc Deprotection

The Boc group can be efficiently removed under acidic conditions to liberate the secondary amine for further functionalization.

Using Trifluoroacetic Acid (TFA):

Materials:

-

This compound derivative

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the N-Boc protected piperazine derivative (1.0 equiv) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (5-10 equiv) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure to yield the deprotected piperazine derivative as a TFA salt.[8][13]

Figure 2: General workflows for amide coupling and Boc deprotection reactions.

Applications in Drug Discovery

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds. The incorporation of this compound allows for the synthesis of chiral molecules with improved potency, selectivity, and pharmacokinetic properties.

G-Protein Coupled Receptor (GPCR) Ligands

Arylpiperazine derivatives are well-known ligands for various aminergic GPCRs, including serotonin and dopamine receptors, making them crucial for the development of drugs targeting central nervous system (CNS) disorders.[14][15][16] The chiral nature of this compound is particularly important in designing ligands with high stereoselectivity for their target receptors.[17]

A promising strategy in GPCR drug discovery is the development of "dualsteric" or "bitopic" ligands, which simultaneously bind to the orthosteric and an allosteric site on the receptor. This can lead to enhanced selectivity and a more nuanced modulation of receptor signaling. The piperazine scaffold is an ideal linker for connecting the orthosteric and allosteric pharmacophores in these dualsteric ligands.[18][19][20]

Figure 3: Role of piperazine-containing dualsteric ligands in GPCR signaling.

Kinase Inhibitors

The piperazine moiety is also a common feature in many kinase inhibitors.[21][22] The ability to introduce substituents on the piperazine ring allows for the fine-tuning of interactions with the kinase active site, leading to improved potency and selectivity. This compound serves as a key intermediate in the synthesis of novel kinase inhibitors, where the carboxylic acid group can be a crucial pharmacophoric element for binding to the target enzyme.[22][23]

References

- 1. chemscene.com [chemscene.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 278788-60-6 (R)-1-N-Boc-Piperazine-2-carboxylic acid AKSci X3041 [aksci.com]

- 4. 278788-60-6|this compound|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-Boc-piperazine-2-carboxylic acid | C10H18N2O4 | CID 22507584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-1-N-BOC-4-N-BOC-PIPERAZINE-2-CARBOXYLIC ACID CAS#: 173774-48-6 [amp.chemicalbook.com]

- 8. smolecule.com [smolecule.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. benchchem.com [benchchem.com]

- 11. acgpubs.org [acgpubs.org]

- 12. peptide.com [peptide.com]

- 13. jgtps.com [jgtps.com]

- 14. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. thieme-connect.de [thieme-connect.de]

- 18. Design, Synthesis, and Biological Activity of New CB2 Receptor Ligands: from Orthosteric and Allosteric Modulators to Dualsteric/Bitopic Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Design, synthesis and biological evaluation of novel orthosteric-allosteric ligands of the cannabinoid receptor type 2 (CB2R) [frontiersin.org]

- 20. Rational design of dualsteric GPCR ligands: quests and promise - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 22. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]

- 23. benchchem.com [benchchem.com]

A Technical Guide to (R)-1-Boc-piperazine-2-carboxylic acid: A Key Scaffold in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

This document serves as an in-depth technical guide on (R)-1-Boc-piperazine-2-carboxylic acid, a versatile building block in medicinal chemistry. It details the compound's properties, its strategic importance in synthesis, and key experimental protocols relevant to its application.

Compound Identification and Properties

This compound is a heterocyclic organic compound featuring a piperazine ring. The structure is characterized by a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at position 1 and a carboxylic acid functional group at the chiral center at position 2. This specific arrangement allows for controlled, regioselective reactions, making it a valuable synthetic intermediate.

While the CAS number for the racemic mixture of 1-Boc-piperazine-2-carboxylic acid is well-documented, a single, consistently cited CAS number for the (R)-enantiomer is not definitively available across chemical supplier databases. The most commonly associated CAS number is for the racemic compound.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1214196-85-6 (for racemic mixture) | [1][2][3] |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 97% (as determined by HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Synonyms | Piperazine-1,2-dicarboxylic acid 1-tert-butyl ester | [1] |

| PubChem ID | 22507584 | [1] |

| MDL Number | MFCD02682403 |[1] |

Core Concept: The Role of the Boc Protecting Group

The utility of 1-Boc-piperazine-2-carboxylic acid in multi-step synthesis is fundamentally enabled by the Boc protecting group. This group masks the nucleophilicity of the nitrogen at the 1-position, allowing chemists to perform selective modifications at the two other reactive sites: the secondary amine at the 4-position and the carboxylic acid at the 2-position.[2] The Boc group is stable under a wide range of non-acidic conditions but can be removed cleanly under acidic conditions, ensuring orthogonal control in complex synthetic routes.[4][5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]

- 3. 1-Boc-piperazine-2-carboxylic acid | C10H18N2O4 | CID 22507584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

molecular weight of (R)-1-Boc-piperazine-2-carboxylic acid

An In-depth Technical Guide to (R)-1-Boc-piperazine-2-carboxylic Acid

This guide provides comprehensive technical information on this compound, a key building block in medicinal chemistry and pharmaceutical development. It is intended for researchers, scientists, and professionals involved in drug discovery and organic synthesis.

Core Compound Data

This compound is a chiral piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on one of its nitrogen atoms. This structure allows for selective chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.[1] The piperazine scaffold is a "privileged structure" in drug discovery, frequently found in agents targeting the central nervous system (CNS).[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 230.26 g/mol | [1][3][4] |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [1][3][4] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥97% (Typical) | |

| CAS Number | 278788-60-6 | [4] |

Role in Pharmaceutical Synthesis

The unique structure of this compound makes it an ideal starting material for creating diverse libraries of compounds for drug screening.[2] The Boc group provides stability and allows for controlled, stepwise reactions. It protects one nitrogen atom, enabling selective functionalization at the second nitrogen and the carboxylic acid group.[1] This compound is particularly crucial in the synthesis of:

-

CNS-Targeted Agents: The piperazine moiety is common in drugs that act on the central nervous system.[2]

-

Peptide-Based Therapeutics: It is used in peptide synthesis to enhance the stability and bioavailability of the final compounds.[1]

-

Receptor Modulators: The scaffold is used to design and synthesize modulators for various receptors, including serotonin and dopamine receptors.[2]

Experimental Protocols

Detailed methodologies for the synthesis and subsequent use of this compound are critical for its application. Below are representative experimental protocols.

Synthesis of this compound

The synthesis can be achieved by the selective protection of the N1 nitrogen of (R)-piperazine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

(R)-piperazine-2-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (R)-piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 3-4 with a 1N HCl solution.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield this compound as a solid.

Amide Coupling Reaction using this compound

This protocol details the coupling of the carboxylic acid group with a primary amine, a common step in drug synthesis, using HATU as the coupling agent.

Materials:

-

This compound (1.0 eq)

-

A primary amine (e.g., benzylamine) (1.1 eq)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve this compound and HATU in anhydrous DMF.

-

Add DIPEA to the solution and stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

-

Add the primary amine to the activated mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualization of Synthetic Workflow

The following diagram illustrates a typical synthetic workflow involving this compound, showcasing its role as a versatile building block in the creation of a more complex molecule.

Caption: Synthetic pathway from a protected piperazine.

References

(R)-1-Boc-piperazine-2-carboxylic Acid: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-piperazine-2-carboxylic acid is a chiral heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its rigid piperazine core, combined with the stereospecific carboxylic acid and the Boc-protecting group, makes it a valuable scaffold for the synthesis of a wide array of biologically active molecules, including protease inhibitors and neurotransmitter receptor modulators. Understanding the solubility of this intermediate is paramount for its effective use in synthetic protocols and for the development of drug candidates with favorable pharmacokinetic properties. This technical guide provides an in-depth overview of the available solubility data, detailed experimental protocols for solubility determination, and a visualization of its role in synthetic workflows.

Solubility Data

Direct quantitative solubility data for this compound is not extensively reported in the public domain. However, based on the physicochemical properties of its structural analogs and the general characteristics of Boc-protected piperazine derivatives and carboxylic acids, a qualitative solubility profile can be inferred. The presence of the large, non-polar tert-butoxycarbonyl (Boc) group and the piperazine ring generally leads to reduced solubility in aqueous media and enhanced solubility in common organic solvents.

For closely related compounds, the following qualitative solubility information has been reported:

| Compound | Water Solubility | Organic Solvent Solubility |

| 1,4-Bis-Boc-piperazine-2-carboxylic acid | Insoluble | Freely soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF)[1] |

| 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | Relatively low | Higher solubility in Dichloromethane (DCM) and Dimethylformamide (DMF)[2] |

This trend suggests that this compound is likely to exhibit poor solubility in water and good solubility in a range of organic solvents.

Experimental Protocol for Solubility Determination: Shake-Flask Method

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol can be adapted for this compound to obtain quantitative solubility data in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dichloromethane, etc.)

-

Sealed glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a sealed glass vial containing a known volume of the selected solvent. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Place the sealed vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the incubation period, remove the vials from the shaker and allow the excess solid to settle. To further separate the undissolved solid, centrifuge the vials at a moderate speed.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC method. A standard curve of known concentrations should be used for accurate quantification.

-

Reporting: The solubility is reported in units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Synthetic Utility Workflow

This compound is a versatile intermediate in drug discovery. The Boc group provides a cleavable protecting group for one of the piperazine nitrogens, allowing for selective functionalization at the other nitrogen and the carboxylic acid moiety. The following diagram illustrates a typical synthetic workflow utilizing this compound.

Caption: Synthetic workflow of this compound.

References

Synthesis of Enantiomerically Pure Piperazine-2-Carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure piperazine-2-carboxylic acid, a crucial chiral building block in the development of pharmaceuticals. The document details key methodologies, including enzymatic resolution, asymmetric hydrogenation, and chiral pool synthesis. Quantitative data is presented for comparative analysis, and detailed experimental protocols for seminal experiments are provided. Furthermore, the biological relevance of piperazine-2-carboxylic acid derivatives is contextualized through an examination of their role as acetylcholinesterase inhibitors in the cholinergic signaling pathway, a critical target in Alzheimer's disease research.

Synthetic Strategies and Data Comparison

The synthesis of enantiomerically pure piperazine-2-carboxylic acid can be broadly categorized into three main approaches. The choice of method often depends on factors such as scalability, cost, and desired enantiomeric purity.

| Method | Substrate | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Enzymatic Resolution | Racemic methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate | Alcalase | (S)-Piperazine-2-carboxylic acid | >98% | ~42% | [1] |

| Racemic piperazine-2-carboxamide | Klebsiella terrigena amidase | (S)-Piperazine-2-carboxylic acid dihydrochloride | 99.4% | 41% | [2] | |

| Racemic piperazine-2-carboxamide | Burkholderia sp. amidase | (R)-Piperazine-2-carboxylic acid dihydrochloride | 99.0% | 22% | [2] | |

| Asymmetric Hydrogenation | Pyrazine-2-tert-butylcarboxamide | [(R)-BINAP(COD)Rh]TfO | (S)-Piperazine-2-tert-butylcarboxamide | 99% | 96% | [3] |

| Pyrazinecarboxylic acid derivatives | Optically active Rhodium complexes | Optically active piperazine-2-carboxylic acid derivatives | High (not specified) | - | [4] | |

| Chiral Pool Synthesis | L-Amino Acids (general) | - | Chiral piperazine derivatives | High | Varies |

Experimental Protocols

Enzymatic Resolution of Racemic Methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate using Alcalase

This protocol is based on the work of Wu et al. for the synthesis of (S)-piperazine-2-carboxylic acid.[1]

Step 1: Preparation of Racemic 4-tert-butoxycarbonyl-piperazine-2-carboxylic acid.

-

A solution of potassium hydroxide (6.4 g, 114.8 mmol) in methanol (20 ml) is added to a suspension of piperazine-2-carboxylic acid hydrochloride (11.6 g, 57.4 mmol) in methanol (140 ml).

-

The mixture is stirred at room temperature for 1 hour.

-

The methanol is removed under reduced pressure, and the residue is dissolved in a mixture of water (20 ml) and 1,4-dioxane (60 ml).

-

A solution of di-tert-butyl dicarbonate (12.6 g) in 20 ml of 1,4-dioxane-water (3:1 v/v) is added to the solution of free piperazine-2-carboxylic acid.

-

The resulting mixture is stirred to yield 4-tert-butoxycarbonyl-piperazine-2-carboxylic acid.

Step 2: Enzymatic Resolution.

-

The racemic 4-tert-butoxycarbonyl-piperazine-2-carboxylic acid is esterified to its methyl ester.

-

The racemic methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate is subjected to enzymatic hydrolysis using alcalase in a suitable buffer system. The enzyme selectively hydrolyzes the (S)-enantiomer.

Step 3: Isolation of (R)-ester and (S)-acid.

-

After the reaction, the unreacted (R)-methyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylate is extracted.

-

The aqueous layer containing the sodium salt of (S)-4-tert-butoxycarbonyl-piperazine-2-carboxylic acid is acidified.

-

The resulting precipitate is collected by filtration, washed with distilled water to a neutral pH, and dried.

Step 4: Deprotection.

-

The isolated (S)-4-tert-butoxycarbonyl-piperazine-2-carboxylic acid (or the corresponding (R)-ester after hydrolysis) is dissolved in 4N HCl and stirred overnight to remove the Boc protecting group.

-

Hydrogen chloride gas is bubbled into the solution to precipitate the desired enantiomerically pure piperazine-2-carboxylic acid hydrochloride.

Asymmetric Hydrogenation of Pyrazine-2-tert-butylcarboxamide

This protocol is based on the process described for the synthesis of an intermediate for the HIV protease inhibitor Indinavir.[3]

Step 1: Catalyst Preparation.

-

An optically active rhodium catalyst, such as [(R)-BINAP(COD)Rh]TfO, is prepared or obtained commercially.

Step 2: Asymmetric Hydrogenation.

-

Pyrazine-2-tert-butylcarboxamide is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor.

-

The rhodium catalyst is added to the solution under an inert atmosphere.

-

The reactor is pressurized with hydrogen gas to a pressure of 1 to 200 bar.

-

The reaction mixture is heated to a temperature between 20°C and 200°C.

-

The reaction is monitored until the starting material is consumed.

Step 3: Product Isolation.

-

After cooling and depressurization, the solvent is removed under reduced pressure.

-

The crude product, (S)-piperazine-2-tert-butylcarboxamide, is purified by crystallization or chromatography.

Step 4: Hydrolysis.

-

The resulting enantiomerically pure amide is hydrolyzed under acidic or basic conditions to afford (S)-piperazine-2-carboxylic acid.

Visualizations

Synthetic Workflow: Enzymatic Resolution

Caption: Workflow for the enzymatic resolution of piperazine-2-carboxylic acid.

Synthetic Workflow: Asymmetric Hydrogenation

References

A Technical Guide to Commercial Sourcing of (R)-1-Boc-piperazine-2-carboxylic Acid for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for (R)-1-Boc-piperazine-2-carboxylic acid. This valuable chiral building block is a key component in the synthesis of a wide array of pharmacologically active molecules. This document outlines key quality parameters from various suppliers, provides a detailed experimental protocol for a common application, and presents a logical workflow for supplier selection.

Commercial Supplier Data Overview

This compound is available from a range of chemical suppliers. Key differentiators in product quality often include chemical purity and, most critically for this chiral molecule, enantiomeric excess (e.e.). While many suppliers list a chemical purity of 95-97% or higher, the enantiomeric purity is a crucial parameter that should be confirmed with a certificate of analysis.

Below is a summary of publicly available data from several commercial suppliers. Researchers are strongly encouraged to request lot-specific certificates of analysis for detailed purity and enantiomeric excess values before purchase.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |

| Synthonics Research Laboratories | 278788-60-6 | C₁₀H₁₈N₂O₄ | 230.26 | 95% |

| Biotuva Life Sciences | 278788-60-6 | C₁₀H₁₈N₂O₄ | 230.26 | 97%[1] |

| Chem-Impex | 1214196-85-6 | C₁₀H₁₈N₂O₄ | 230.26 | ≥ 97% (HPLC)[2] |

| Sigma-Aldrich | 1214196-85-6 | C₁₀H₁₈N₂O₄ | 230.26 | 95%[3] |

| Benchchem | 1214196-85-6 | C₁₀H₁₈N₂O₄ | 230.26 | Inquiry recommended |

| Smolecule | Not Specified | C₁₀H₁₈N₂O₄ | 230.26 | Inquiry recommended |

| Advanced ChemBlocks | 1214196-85-6 | C₁₀H₁₈N₂O₄ | 230.26 | Inquiry recommended |

Note: While not for the exact molecule, syntheses of related chiral piperazines have been reported to achieve >99% enantiomeric excess (e.e.)[4]. It is a critical quality parameter to confirm with any supplier.

Experimental Protocol: Amide Bond Formation

A primary application of this compound is in the formation of amide bonds, a fundamental reaction in the synthesis of peptides and other complex molecules. The following is a representative protocol for the coupling of a primary amine to the carboxylic acid moiety using common coupling reagents.

Objective: To synthesize an amide by coupling this compound with a primary amine (R'-NH₂).

Method 1: Using EDC and HOBt

-

Materials:

-

This compound

-

Primary amine (R'-NH₂)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

-

Procedure:

-

In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

-

Add DIPEA (2.0 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add EDC (1.2 equivalents) to the cooled solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

-

Add the primary amine (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and continue to stir for 4-24 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Method 2: Using HATU

-

Materials:

-

This compound

-

Primary amine (R'-NH₂)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

In a flask, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 equivalents) to the solution and stir at room temperature for 15-30 minutes for pre-activation.

-

Add the primary amine (1.1 equivalents) to the activated mixture.

-

Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, work up the reaction as described in Method 1 (steps 8-10).

-

Visualizing the Supplier Selection Workflow

Selecting the right supplier is a critical step that involves more than just comparing prices. The following diagram illustrates a logical workflow for researchers to follow when sourcing this compound.

Caption: Workflow for selecting a commercial supplier.

Signaling Pathways and Applications

This compound is not directly involved in signaling pathways but serves as a crucial structural motif in the development of molecules that are. The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and kinases.

The diagram below illustrates the general role of this building block in the drug discovery process, leading to the development of modulators for specific signaling pathways.

Caption: Role in the drug discovery pipeline.

References

Technical Guide: Spectroscopic Data for (R)-1-Boc-piperazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-1-Boc-piperazine-2-carboxylic acid, a key building block in medicinal chemistry and drug development. This document details expected spectroscopic characteristics, experimental protocols for data acquisition, and a general workflow for its synthesis and characterization.

Chemical Structure and Properties

-

IUPAC Name: (2R)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

-

Molecular Formula: C₁₀H₁₈N₂O₄

-

CAS Number: 278788-60-6

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12-13 | br s | 1H | COOH |

| ~4.0-4.2 | m | 1H | H-2 |

| ~3.0-3.9 | m | 6H | Piperazine ring protons (H-3, H-5, H-6) |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions. The carboxylic acid proton is often broad and may exchange with D₂O.[3][4]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | C=O (Carboxylic acid) |

| ~155 | C=O (Boc) |

| ~80 | C(CH₃)₃ (Boc) |

| ~55-60 | C-2 |

| ~40-50 | C-3, C-5, C-6 |

| ~28 | C(CH₃)₃ (Boc) |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.[5][6]

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion |

| 231.13 | [M+H]⁺ |

| 253.11 | [M+Na]⁺ |

| 175.10 | [M-C₄H₈+H]⁺ |

| 131.08 | [M-Boc+H]⁺ |

M represents the molecular ion. Fragmentation patterns may include the loss of the Boc group or components thereof.

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 2850-3000 | Medium | C-H stretch (Aliphatic) |

| ~1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| ~1680-1700 | Strong | C=O stretch (Boc urethane) |

| ~1450 | Medium | C-H bend |

| ~1160-1250 | Strong | C-O stretch |

Note: The carboxylic acid O-H stretch is typically very broad due to hydrogen bonding.[7]

Experimental Protocols

Synthesis and Purification of this compound

This protocol describes a general method for the synthesis of this compound from (R)-piperazine-2-carboxylic acid.

-

Dissolution: Dissolve (R)-piperazine-2-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, such as sodium hydroxide, to the solution to deprotonate the amino groups.

-

Boc Protection: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by TLC.

-

Workup: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote ionization.

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other relevant adducts or fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

References

- 1. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. jgtps.com [jgtps.com]

- 5. N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 126937-41-5 | Benchchem [benchchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

stability of Boc protecting groups under acidic conditions

An In-depth Technical Guide to the Stability of Boc Protecting Groups Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals.[1][2] Its widespread use is attributed to its stability under a broad range of non-acidic conditions and its facile removal under specific acidic environments.[2][3] This technical guide provides a comprehensive overview of the stability and cleavage of the Boc group under acidic conditions, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in its effective application.

Core Principles of Boc Group Lability

The Boc group's utility lies in its predictable lability in acid, which allows for its selective removal in the presence of other protecting groups like the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) and the hydrogenolysis-labile Cbz (carboxybenzyl) groups.[1][3] This orthogonality is fundamental to multistep synthetic strategies.[3]

The mechanism of acid-catalyzed Boc deprotection is a well-understood process:[4][5][6]

-

Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[1][7]

-

C-O Bond Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][7][8]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[4][6]

-

Amine Salt Formation: The liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding an amine salt as the final product.[1][4]

A critical aspect of this mechanism is the generation of the reactive tert-butyl cation.[9] This electrophilic intermediate can lead to side reactions by alkylating nucleophilic functional groups within the substrate, such as the side chains of tryptophan, methionine, cysteine, and tyrosine.[10] To mitigate these unwanted modifications, "scavengers" are often added to the reaction mixture. These are nucleophilic species, such as triisopropylsilane (TIS), thioanisole, or water, that trap the tert-butyl cation before it can react with the substrate.[1][10]

Quantitative Data on Boc Deprotection

The rate of Boc deprotection is dependent on several factors, including the strength and concentration of the acid, the solvent, the temperature, and the nature of the substrate. While a comprehensive kinetic database across all possible conditions is vast, the following tables summarize typical conditions for commonly employed acidic reagents.

Table 1: Common Acidic Reagents and Typical Deprotection Conditions

| Acidic Reagent | Typical Concentration | Solvent | Temperature | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 4 hours | Most common and effective reagent. Reaction is often initiated at 0°C.[5] |

| Hydrochloric Acid (HCl) | 3 M | Ethyl Acetate / Dioxane | Room Temp. | 30 min - 2 hours | A common alternative to TFA.[11] |

| Sulfuric Acid (H₂SO₄) | Varies | Varies | Varies | Substrate Dependent | Shows second-order kinetics in some cases.[12] |

| Methane Sulfonic Acid (MSA) | Varies | Isopropanol (IPA) | Varies | Substrate Dependent | Also exhibits second-order rate dependence.[12] |

Note: Reaction times should always be optimized by monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Table 2: Kinetic Dependence of Boc Cleavage

| Acid | Kinetic Dependence | Key Findings |

| HCl, H₂SO₄, MSA | Second-order on acid concentration | The reaction rate was found to have a second-order dependence on the concentration of these acids for certain substrates.[12][13] |

| Trifluoroacetic Acid (TFA) | Complex / Inverse on trifluoroacetate | For some substrates, a large excess of TFA is required for a reasonable reaction rate, and an inverse kinetic dependence on the trifluoroacetate concentration has been observed.[13] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of Boc deprotection in a synthetic workflow.

Protocol 1: General Procedure for Solution-Phase Boc Deprotection with TFA

This protocol is suitable for the deprotection of a wide range of Boc-protected amines in solution.[5][7]

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.[5]

-

Cooling: Cool the solution to 0 °C using an ice bath.[5]

-

Acid Addition: Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). For many substrates, a 1:1 mixture of TFA:DCM is effective.[5] Caution: The reaction can be exothermic and evolves CO₂ and isobutylene gas; ensure adequate ventilation.[3]

-

Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.[5]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

-

Work-up:

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[5]

-

Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

-

Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.[7]

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected amine. The product is often isolated as the free amine after neutralization.

-

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the deprotection of the N-terminal Boc group on a growing peptide chain attached to a solid support.[14]

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., 0.5% Dithioethane (DTE) if Cys, Met, or Trp are present)[14]

-

10% Triethylamine (TEA) in DCM for neutralization

-

Isopropanol (IPA)

-

Solid-phase synthesis vessel

Procedure:

-

Swelling: Swell the peptide-resin in DCM.

-

Pre-wash: Treat the resin with a 50% TFA/DCM solution for approximately 5 minutes and then filter.[14]

-

Deprotection: Add a fresh solution of 50% TFA/DCM (with scavengers if necessary) and agitate the mixture for 20-30 minutes.[14]

-

Washing: Filter the deprotection solution and wash the peptide-resin extensively with DCM and then IPA.[14]

-

Neutralization: To prepare for the next coupling step, neutralize the resulting trifluoroacetate salt by washing the resin with a 10% TEA/DCM solution (2 x 10 minutes).[14]

-

Final Washes: Wash the resin alternately with DCM and IPA to remove excess base and salts before proceeding to the next amino acid coupling.[14]

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Caption: General experimental workflow for solution-phase Boc deprotection.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis due to its well-defined stability profile.[3] Its robustness towards basic, nucleophilic, and reductive conditions, combined with its predictable and clean cleavage under acidic conditions, provides chemists with a reliable and versatile option for amine protection.[1][3] A thorough understanding of the deprotection mechanism, careful selection of acidic reagents and conditions, and the judicious use of scavengers are paramount to achieving high yields and purity in the synthesis of complex molecules. The data and protocols presented in this guide offer a comprehensive resource for researchers to effectively utilize the Boc protecting group in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. scribd.com [scribd.com]

- 13. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chempep.com [chempep.com]

An In-depth Technical Guide to (R)-1-Boc-piperazine-2-carboxylic acid: A Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-piperazine-2-carboxylic acid is a pivotal chiral building block in contemporary medicinal chemistry. Its unique structural features, combining a conformationally constrained piperazine ring with orthogonal protecting groups, offer a versatile platform for the synthesis of complex, high-value pharmaceutical agents. This technical guide provides a comprehensive overview of the core features of this molecule, including its physicochemical properties, stereoselective synthesis, and its significant role as a scaffold in the development of novel therapeutics, particularly those targeting the central nervous system (CNS) and protein kinases. Detailed experimental methodologies and an exploration of its application in modulating key signaling pathways are presented to support researchers in leveraging this important synthetic intermediate.

Core Molecular Features and Physicochemical Properties

This compound, with the molecular formula C₁₀H₁₈N₂O₄ and a molecular weight of 230.26 g/mol , is a white to off-white solid at room temperature.[1] The molecule's key features include a piperazine ring, a carboxylic acid functional group at the C2 position creating a chiral center with (R)-stereochemistry, and a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This strategic placement of the Boc group allows for selective functionalization of the second nitrogen atom, while the carboxylic acid provides a handle for amide bond formation and other modifications.[2]

Table 1: Physicochemical Properties of 1-Boc-piperazine-2-carboxylic acid and Related Compounds

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₈N₂O₄ | |

| Molecular Weight | 230.26 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 243-247 °C (decomposes) | For the racemic mixture. |

| 231-239 °C | For a related Boc-piperazine-2-carboxylic acid.[4] | |

| Solubility | Low in water; Soluble in organic solvents (e.g., dichloromethane, dimethylformamide) | Qualitative data for similar protected piperazines. |

| pKa | Predicted: ~3.7-4.0 | For the carboxylic acid group. |

| Optical Rotation | Data not available in searched literature. | Specific rotation is a key parameter for chiral purity. |

Stereoselective Synthesis: Experimental Protocols

The enantiopurity of this compound is critical for its use in developing stereospecific drug candidates. Several strategies for the enantioselective synthesis of piperazine-2-carboxylic acid derivatives have been developed, with asymmetric hydrogenation being a prominent method for industrial-scale production.[4]

Key Synthetic Strategy: Asymmetric Hydrogenation

A patented method for producing optically active piperazine-2-carboxylic acid derivatives involves the asymmetric hydrogenation of the corresponding pyrazine-2-carboxylic acid derivative.[4] This approach offers a direct route to the chiral piperazine core with high enantiomeric excess.

Experimental Protocol: Asymmetric Hydrogenation of a Pyrazine Precursor

This protocol is a generalized representation based on patented methodologies for the synthesis of optically active piperazine-2-carboxylic acid derivatives.[4]

Materials:

-

Pyrazine-2-carboxylic acid derivative (e.g., an ester or amide)

-

Optically active rhodium complex (e.g., Rh(COD)₂BF₄ with a chiral phosphine ligand like (R)-BINAP)

-

Hydrogen gas

-

Solvent (e.g., methanol, ethanol, toluene)

-

Acid or base for workup and Boc protection

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., triethylamine, sodium bicarbonate)

Procedure:

-

Preparation of the Catalyst: In a glovebox, the rhodium precursor and the chiral ligand are dissolved in the chosen solvent to form the active catalyst.

-

Hydrogenation: The pyrazine-2-carboxylic acid derivative is dissolved in the solvent in a high-pressure reactor. The catalyst solution is added, and the reactor is sealed. The reactor is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 1-200 bar). The reaction mixture is stirred at a controlled temperature (e.g., 20-200 °C) until the reaction is complete, as monitored by techniques like HPLC or TLC.[4]

-

Workup and Isolation: After cooling and venting the reactor, the solvent is removed under reduced pressure. The crude product is then subjected to an appropriate workup procedure to isolate the piperazine-2-carboxylic acid derivative.

-

Boc Protection: The resulting (R)-piperazine-2-carboxylic acid derivative is dissolved in a suitable solvent (e.g., dichloromethane, THF). A base (e.g., triethylamine) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion.

-

Purification: The reaction mixture is washed with aqueous acid and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated. The final product, this compound, is purified by column chromatography or recrystallization to achieve high purity.

Logical Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs.[2] this compound serves as a crucial starting material for the synthesis of novel drug candidates targeting a variety of diseases.

Central Nervous System (CNS) Agents

The piperazine moiety is frequently incorporated into drugs that act on the CNS.[5] Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors, such as serotonin and dopamine receptors, makes it an attractive scaffold for the development of antipsychotics, antidepressants, and anxiolytics.[2][6] Derivatives of this compound can be synthesized to create libraries of compounds for screening against these CNS targets.

Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases. The piperazine ring is a common feature in many kinase inhibitors.[7] For instance, piperazine amides have been developed as potent inhibitors of c-Jun N-terminal kinase (JNK), a key player in inflammatory responses and apoptosis.[7][8] The carboxylic acid functionality of the title molecule is ideal for forming the amide bonds typically found in these inhibitors.

Signaling Pathway: Inhibition of the JNK Signaling Pathway by a Piperazine Derivative

The following diagram illustrates a simplified representation of how a drug candidate derived from a piperazine scaffold could inhibit the JNK signaling pathway, which is implicated in cellular stress responses and apoptosis.

Caption: Inhibition of the JNK signaling pathway.

Spectroscopic and Analytical Data

Characterization of this compound relies on standard analytical techniques. While a complete, verified dataset for the pure (R)-enantiomer is not consistently reported across the literature, data for related structures can provide valuable guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the nine protons of the Boc group, multiplets for the piperazine ring protons, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Key signals would correspond to the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the piperazine ring.

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretches of the carbamate and carboxylic acid, and the C-N stretching of the piperazine ring.

Mass Spectrometry (MS):

-

The molecular ion peak corresponding to the exact mass of the molecule would be observed. Fragmentation patterns would likely show the loss of the Boc group and other characteristic fragments.

Conclusion

This compound stands out as a highly valuable and versatile chiral building block in the field of drug discovery. Its well-defined stereochemistry and the presence of orthogonally protected functional groups provide a robust platform for the synthesis of a diverse range of complex molecules with significant therapeutic potential. From targeting CNS disorders to the development of novel kinase inhibitors, the applications of this molecule are extensive and continue to expand. This guide has provided a technical overview of its key features, synthetic strategies, and applications, aiming to equip researchers with the foundational knowledge to effectively utilize this important scaffold in their drug development endeavors. Further research to fully characterize the experimental physicochemical and spectroscopic properties of the pure (R)-enantiomer will undoubtedly enhance its utility and application in the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]

- 3. 1-Boc-piperazine-2-carboxylic acid | C10H18N2O4 | CID 22507584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name for (R)-1-Boc-piperazine-2-carboxylic acid

An In-Depth Technical Guide to (2R)-4-N-Boc-piperazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-4-N-Boc-piperazine-2-carboxylic acid is a chiral heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its unique structural features, including a piperazine scaffold, a stereocenter, and an orthogonal protecting group strategy, make it a versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and significant applications, particularly in the development of therapeutics targeting the central nervous system (CNS) and protein kinases. Detailed experimental protocols and workflow visualizations are provided to support researchers in its practical application.

Nomenclature and Chemical Structure

The nomenclature and key identifiers for this compound are summarized below. The structure features a piperazine ring with a tert-butoxycarbonyl (Boc) group protecting the nitrogen at position 4, and a carboxylic acid group at the chiral center on position 2, in the (R)-configuration.

| Identifier | Value |

| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid[1] |

| Common Names | (R)-1-Boc-piperazine-2-carboxylic acid, (R)-4-N-Boc-piperazine-2-carboxylic acid[1][] |

| CAS Number | 192330-11-3[1][] |

| Molecular Formula | C₁₀H₁₈N₂O₄[1][][3][4] |

| Synonyms | (r)-1-boc-piperazine-3-carboxylic acid, (r)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester[1][3] |

Physicochemical and Safety Data

The key physicochemical properties of (2R)-4-N-Boc-piperazine-2-carboxylic acid are presented in the table below. This data is essential for handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 230.26 g/mol | [1][][3][4][5] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥ 95-97% (HPLC) | [][3] |

| Storage Conditions | Store at 0-8 °C | [3] |

| InChI Key | YRYAXQJXMBETAT-SSDOTTSWSA-N | [1] |

Hazard Information: The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] Appropriate personal protective equipment should be used during handling.

Synthesis and Stereoselective Approaches

The synthesis of enantiomerically pure (2R)-4-N-Boc-piperazine-2-carboxylic acid is critical for its use in pharmaceutical development, as biological activity is often stereospecific.[5] Several strategies are employed to achieve high enantiomeric purity.

Key Synthetic Strategies:

-

Chiral Precursor-Based Synthesis: This approach utilizes readily available chiral building blocks, such as amino acids, to construct the piperazine ring with the desired stereochemistry.[5]

-

Enzymatic Kinetic Resolution: Enzymes like lipases can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (R)-enantiomer.[5]

-

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to induce stereoselectivity during the formation of the piperazine ring or the introduction of its functional groups.

A generalized workflow for a chiral precursor-based synthesis is illustrated below.

Figure 1. Generalized Synthetic Workflow

Applications in Drug Discovery and Medicinal Chemistry

The piperazine scaffold is a "privileged structure" in drug discovery, known for its ability to interact with multiple biological targets and improve the physicochemical properties of drug candidates, such as solubility and brain penetration.[5] The unique structure of (2R)-4-N-Boc-piperazine-2-carboxylic acid makes it an exceptionally versatile intermediate.

Key Application Areas:

-

Central Nervous System (CNS) Agents: The piperazine moiety is frequently found in drugs targeting the CNS, as it can often cross the blood-brain barrier. Derivatives are explored as modulators for neurotransmitter receptors like serotonin and dopamine.[5]

-

Kinase Inhibitors: The piperazine ring can form key interactions within the ATP-binding site of protein kinases, a critical class of enzymes in cell signaling. The carboxylic acid group can interact with key residues such as tyrosine, lysine, and aspartate.[5]

-

Peptide Synthesis and Peptidomimetics: The compound can be used as a constrained amino acid analogue in peptide synthesis to enhance stability and bioavailability.[3][6]

The bifunctional nature of this molecule, with a Boc-protected nitrogen at one position and a free secondary amine and a carboxylic acid at others, allows for a systematic and controlled synthesis of diverse compound libraries. The Boc group allows for selective functionalization at the other nitrogen, while the carboxylic acid provides a handle for further modifications, such as amide bond formation.[5]

Figure 2. Role in Library Synthesis

Experimental Protocols

Below is a representative protocol for a common reaction involving (2R)-4-N-Boc-piperazine-2-carboxylic acid: amide bond formation.

Objective: To synthesize an amide derivative via coupling with a primary amine.

Materials:

-

(2R)-4-N-Boc-piperazine-2-carboxylic acid (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.1 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.1 eq)[7]

-

4-(Dimethylamino)pyridine (DMAP) (0.2 eq)[7]

-

Dichloromethane (DCM), anhydrous

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of (2R)-4-N-Boc-piperazine-2-carboxylic acid (1.05 mmol, 1.1 eq) in anhydrous DCM, add EDC.HCl (1.1 eq) and DMAP (0.2 eq).[7]

-

Stirring: Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10 minutes.[7]

-

Amine Addition: Add the primary amine (1.0 eq) to the mixture.

-

Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, partition the reaction mixture between DCM and a 5% NaHCO₃ solution.[7]

-

Extraction: Separate the layers and extract the aqueous phase with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[8]

-

Purification: Purify the crude residue by silica gel chromatography to yield the pure amide product.[8]

Boc-Group Deprotection (If required):

-

Dissolve the Boc-protected product in DCM.

-

Add trifluoroacetic acid (TFA) (1 eq) and stir at room temperature for 2 hours.[7]

-

Neutralize the reaction by partitioning between DCM and 5% NaHCO₃ solution.[7][8]

-

Dry and evaporate the organic layer to yield the deprotected product.

Conclusion

(2R)-4-N-Boc-piperazine-2-carboxylic acid is a high-value chiral building block that is indispensable in contemporary drug discovery. Its strategic combination of a privileged piperazine core, a defined stereocenter, and orthogonal protecting groups provides medicinal chemists with a powerful tool for creating novel and diverse molecular entities. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- 1. (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | C10H18N2O4 | CID 6558430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Boc-piperazine-2-carboxylic acid | C10H18N2O4 | CID 22507584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. acgpubs.org [acgpubs.org]

- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Piperazine Derivatives: A Technical Guide to Synthesis, Biological Activity, and Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1] The introduction of chirality to the piperazine ring significantly expands the accessible chemical space, allowing for more specific and potent interactions with biological targets.[2] Chiral piperazine derivatives are integral components of a wide range of therapeutics, including antipsychotic, antidepressant, anxiolytic, antimicrobial, and anticancer agents.[3][4][5] The stereochemistry of these molecules is often crucial for their pharmacological activity and selectivity.[6] This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of chiral piperazine derivatives, with a focus on methodologies and quantitative data to inform drug discovery and development efforts.

Asymmetric Synthesis of Chiral Piperazines

The enantioselective synthesis of chiral piperazines is a critical aspect of their development as therapeutic agents. Various strategies have been developed to control the stereochemistry of the piperazine core.

Catalytic Asymmetric Hydrogenation

A highly efficient method for producing chiral piperazines is the asymmetric hydrogenation of pyrazines or their precursors.

One notable method involves the iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides. This approach yields a broad range of chiral piperazines, including 3-substituted, 2,3-disubstituted, and 3,5-disubstituted derivatives, with high enantiomeric excess (up to 96% ee).[7][8]

Another powerful strategy is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. These intermediates can be subsequently reduced to the corresponding chiral piperazines.[9][10]

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines [7]

| Substrate (Activated Pyrazine) | Chiral Ligand | Product | Yield (%) | ee (%) |

| 1-Benzyl-3-phenyl-pyrazinium bromide | (S,S)-f-Binaphane | (S)-1-Benzyl-3-phenylpiperazine | 95 | 91 |

| 1-Benzyl-3-(4-chlorophenyl)-pyrazinium bromide | (S,S)-f-Binaphane | (S)-1-Benzyl-3-(4-chlorophenyl)piperazine | 96 | 92 |

| 1-Benzyl-3-(4-methoxyphenyl)-pyrazinium bromide | (S,S)-f-Binaphane | (S)-1-Benzyl-3-(4-methoxyphenyl)piperazine | 94 | 93 |

Table 2: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols [9]

| Substrate (Pyrazin-2-ol) | Chiral Ligand | Product (Piperazin-2-one) | Yield (%) | ee (%) |

| 3-Phenyl-pyrazin-2-ol | (S)-MeO-BIPHEP | (S)-3-Phenyl-piperazin-2-one | 93 | 90 |

| 3-(4-Fluorophenyl)-pyrazin-2-ol | (S)-MeO-BIPHEP | (S)-3-(4-Fluorophenyl)-piperazin-2-one | 95 | 87 |

| 3-(2-Naphthyl)-pyrazin-2-ol | (S)-MeO-BIPHEP | (S)-3-(2-Naphthyl)-piperazin-2-one | 95 | 88 |

Asymmetric Lithiation-Trapping of N-Boc Piperazines

A direct functionalization approach involves the asymmetric lithiation of the N-Boc piperazine ring, followed by trapping with an electrophile. This method, often utilizing s-BuLi in the presence of a chiral ligand like (-)-sparteine, allows for the enantioselective synthesis of α-substituted piperazines.[3][4][11] The choice of the distal N-substituent and the electrophile has been found to be crucial for both the yield and the enantioselectivity of the reaction.[11]

Synthesis from Chiral Pool

Starting from readily available chiral building blocks, such as α-amino acids, is a common and practical strategy for constructing enantiomerically pure 2-substituted piperazines.[12] A key transformation in this approach can be an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt.[12]

Experimental Protocols

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines[7]

To a solution of the pyrazinium salt (0.20 mmol) in a mixed solvent of toluene and 1,4-dioxane (3.0 mL) in a glovebox, [Ir(COD)Cl]₂ (1.0 mol %) and the chiral ligand (2.2 mol %) are added. The mixture is then transferred to an autoclave and hydrogenated under a specific pressure (e.g., 600 psi) at a controlled temperature (e.g., 30 °C) for a designated time (e.g., 36 h). After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the chiral piperazine.

Caption: Workflow for Ir-catalyzed asymmetric hydrogenation.

General Procedure for Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols[9]

A mixture of the pyrazin-2-ol (0.2 mmol), Pd(TFA)₂ (3.3 mol%), the chiral ligand (3.3 mol%), and an acid additive (e.g., TsOH·H₂O, 100 mol%) in a solvent mixture (e.g., DCM/benzene) is charged into an autoclave. The autoclave is then pressurized with hydrogen (e.g., 1000 psi) and heated to a specific temperature (e.g., 80 °C) for a certain duration (e.g., 24 h). After cooling and releasing the pressure, the reaction mixture is concentrated, and the residue is purified by chromatography to yield the chiral piperazin-2-one.

Biological Activities and Structure-Activity Relationships (SAR)

Chiral piperazine derivatives have demonstrated a wide spectrum of biological activities, making them valuable scaffolds in drug discovery.

Anticancer Activity